molecular formula C17H13FN2O B5651446 3-fluoro-N-(2-methyl-6-quinolinyl)benzamide

3-fluoro-N-(2-methyl-6-quinolinyl)benzamide

Cat. No. B5651446
M. Wt: 280.30 g/mol
InChI Key: DTHUVVNJGCENDO-UHFFFAOYSA-N
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Description

The research on quinoline derivatives, including those substituted with fluorine, focuses on developing compounds with potential applications in medicinal chemistry due to their varied biological activities. These activities include antimicrobial, antiviral, and antitumor effects, as well as potential for imaging and sensor applications. The specific compound “3-fluoro-N-(2-methyl-6-quinolinyl)benzamide” belongs to this class of chemicals, which are studied for their diverse chemical and biological properties.

Synthesis Analysis

Synthesis of quinoline derivatives often involves palladium-catalyzed reactions, cyclocondensation, or modifications of existing quinoline structures to introduce fluorine atoms and other substituents. Techniques include N-methylation of precursors and reactions involving carbon-11 labeling for imaging applications (Matarrese et al., 2001). Another approach includes the PTSA-catalyzed cyclocondensation for synthesizing quinolin-4-ones (Politanskaya et al., 2015).

Molecular Structure Analysis

The molecular and crystal structures of quinoline derivatives reveal insights into their potential interactions with biological targets. Studies often involve X-ray crystallography to determine the arrangements of atoms and the geometry of the molecules, which can influence their biological activity and interaction with metal ions or proteins (Vaksler et al., 2023).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including heteroarylation and cyclization, to form complex structures. These reactions are often mediated by catalysts under specific conditions and can lead to the formation of compounds with significant biological activities. The introduction of fluorine can alter the chemical properties of these compounds, affecting their reactivity and interactions with biological targets (Xuan et al., 2022).

properties

IUPAC Name

3-fluoro-N-(2-methylquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-11-5-6-12-10-15(7-8-16(12)19-11)20-17(21)13-3-2-4-14(18)9-13/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHUVVNJGCENDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-fluoro-N-(2-methylquinolin-6-yl)benzamide

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